

### The Immunomodulatory Landscape of DRP-104: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Antitumor agent-104 |           |
| Cat. No.:            | B12375025           | Get Quote |

# A Deep Dive into the Dual-Action Glutamine Antagonist Reshaping the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the immunomodulatory effects of DRP-104 (sirpiglenastat), a novel, tumor-targeted prodrug of the broad-acting glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON). By preferentially releasing its active form, DON, within the tumor microenvironment (TME), DRP-104 enacts a dual assault on cancer: direct metabolic disruption of tumor cells and a robust stimulation of the anti-tumor immune response. This document collates key preclinical findings, details experimental methodologies, and visualizes the underlying biological pathways to offer a thorough understanding of DRP-104's therapeutic potential.

# Core Mechanism of Action: Starving the Tumor, Fueling the Immune Response

DRP-104 is an inactive prodrug designed for preferential conversion to the active glutamine antagonist, DON, within the tumor.[1] This targeted delivery strategy mitigates the gastrointestinal toxicities that limited the clinical development of DON in the past.[2] Once activated in the tumor, DON, as a glutamine mimic, irreversibly inhibits multiple enzymes dependent on glutamine, a critical nutrient for rapidly proliferating cancer cells.[2][3] This broad



antagonism of glutamine metabolism disrupts numerous anabolic pathways essential for tumor growth, including nucleotide, amino acid, and glutathione synthesis.[3][4]

The profound metabolic pressure exerted by DRP-104 not only directly hinders cancer cell proliferation but also dramatically remodels the TME. By reducing the high glutamine consumption by tumor cells, DRP-104 alleviates the nutrient-deprived conditions that suppress immune cell function.[1][5] This metabolic reprogramming creates a more favorable environment for immune activation and enhances the efficacy of both innate and adaptive antitumor immunity.



Click to download full resolution via product page



Fig. 1: DRP-104 Mechanism of Action

### **Quantitative Analysis of Preclinical Efficacy**

Preclinical studies in various syngeneic mouse models have demonstrated the potent single-agent and combination anti-tumor activity of DRP-104. The following tables summarize the key quantitative data from these experiments.

Table 1: Single-Agent Anti-Tumor Activity of DRP-104

| Mouse<br>Model       | DRP-104<br>Dose<br>(mg/kg) | Dosing<br>Schedule                                   | Tumor<br>Growth<br>Inhibition<br>(TGI)                         | Survival<br>Outcome                                 | Reference |
|----------------------|----------------------------|------------------------------------------------------|----------------------------------------------------------------|-----------------------------------------------------|-----------|
| MC38 Colon<br>Cancer | 0.5 - 1.4                  | s.c., q.d. 5<br>days ON, 2<br>days OFF x 4<br>cycles | 96% - 101%                                                     | Median survival 31- 38 days vs. 13 days for vehicle | [1]       |
| EL4<br>Lymphoma      | 0.3 - 1.0                  | s.c., 5<br>days/week                                 | Dose- dependent reduction, complete regression at higher doses | Not Specified                                       | [2]       |
| KEAP1<br>Mutant Lung | Not Specified              | Not Specified                                        | Significant<br>tumor growth<br>impairment                      | Not Specified                                       | [4][6]    |

# Table 2: Combination Therapy with Anti-PD-1 Checkpoint Inhibitor



| Mouse<br>Model       | DRP-104<br>Dose<br>(mg/kg) | Combinatio<br>n Agent      | TGI /<br>Efficacy                                         | Survival<br>Outcome                                   | Reference |
|----------------------|----------------------------|----------------------------|-----------------------------------------------------------|-------------------------------------------------------|-----------|
| CT26 Colon<br>Cancer | 0.5 or 1.4                 | anti-PD-1 Ab<br>(10 mg/kg) | Significantly improved efficacy over single agents        | 3/8 or 5/8<br>long-term<br>durable cures<br>at Day 77 | [1]       |
| MC38 Colon<br>Cancer | 0.3                        | anti-PD-1<br>(100 μg)      | Significant<br>improvement<br>over<br>monotherapie<br>s   | Not Specified                                         | [2]       |
| KEAP1<br>Mutant Lung | Not Specified              | anti-PD-1                  | Significantly reduced tumor growth vs. either agent alone | Markedly increased survival (median >20 day increase) | [4]       |

### **Detailed Immunomodulatory Effects**

DRP-104 orchestrates a broad remodeling of the tumor immune landscape, shifting it from an immunosuppressive to an inflamed, anti-tumor state.[1] This is achieved through a multi-faceted impact on various immune cell populations and cytokine profiles.

#### **Enhancement of Immune Cell Infiltration and Function**

Flow cytometry analyses of tumors from DRP-104-treated mice have consistently revealed a significant influx and activation of key anti-tumor immune cells.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of DRP-104, a tumor-targeted metabolic inhibitor prodrug PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamine antagonist DRP-104 suppresses tumor growth and enhances response to checkpoint blockade in KEAP1 mutant lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Sirpiglenastat (DRP-104) Induces Antitumor Efficacy through Direct, Broad Antagonism of Glutamine Metabolism and Stimulation of the Innate and Adaptive Immune Systems -PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutamine antagonist DRP-104 suppresses tumor growth and enhances response to checkpoint blockade in KEAP1 mutant lung cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Immunomodulatory Landscape of DRP-104: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b12375025#exploring-the-immunomodulatory-effects-of-drp-104]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com